Cas no 2227900-99-2 (rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine)

Technical Introduction: rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine is a chiral cyclopropane derivative featuring a brominated dimethylphenyl substituent and a primary amine functional group. Its rigid cyclopropane core and sterically hindered structure contribute to its stability and potential utility in asymmetric synthesis or as a building block for pharmacologically active compounds. The bromine atom offers a reactive site for further functionalization, while the amine group enables derivatization or coordination chemistry applications. This compound’s defined stereochemistry (1R,3R) makes it valuable for enantioselective research, particularly in medicinal chemistry or agrochemical development. High purity and precise stereochemical control ensure reproducibility in synthetic applications.
rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine structure
2227900-99-2 structure
Product Name:rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine
CAS No:2227900-99-2
MF:C14H20BrN
MW:282.219303131104
CID:6187035
PubChem ID:165741784
Update Time:2025-10-22

rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine
    • 2227900-99-2
    • rac-[(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine
    • EN300-1939047
    • Inchi: 1S/C14H20BrN/c1-8-5-6-10(9(2)13(8)15)12-11(7-16)14(12,3)4/h5-6,11-12H,7,16H2,1-4H3/t11-,12-/m1/s1
    • InChI Key: NZJXBPRUDWLFON-VXGBXAGGSA-N
    • SMILES: BrC1=C(C)C=CC(=C1C)[C@@H]1[C@@H](CN)C1(C)C

Computed Properties

  • Exact Mass: 281.07791g/mol
  • Monoisotopic Mass: 281.07791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26Ų

rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

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Additional information on rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine

Comprehensive Overview of rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227900-99-2)

The compound rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227900-99-2) is a chiral cyclopropyl derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the cyclopropylmethanamine core and bromo-dimethylphenyl substitution, make it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of central nervous system (CNS) targets and enzyme inhibition.

One of the key reasons for the growing attention toward rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine is its stereochemical complexity. The (1R,3R) configuration, combined with the racemic mixture, poses intriguing challenges for synthetic chemists aiming to achieve enantioselective synthesis. Recent advancements in asymmetric catalysis and chiral resolution techniques have opened new avenues for producing high-purity enantiomers, which are critical for evaluating their pharmacological properties.

In the realm of drug development, this compound has been investigated for its potential interactions with G-protein-coupled receptors (GPCRs) and ion channels. Its structural resemblance to known bioactive molecules suggests possible applications in treating neurological disorders, though further in vitro and in vivo studies are required to validate these hypotheses. The presence of the bromo substituent also makes it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry.

From an SEO perspective, users frequently search for terms like "cyclopropylmethanamine derivatives," "bromo-dimethylphenyl compounds," and "chiral amine synthesis." These queries reflect the compound's relevance in both academic and industrial settings. Additionally, the rise of AI-driven drug discovery has spurred interest in such molecules, as computational models increasingly predict their binding affinities and metabolic stability.

Environmental and green chemistry considerations are also shaping research around rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine. Scientists are exploring solvent-free synthesis routes and catalytic methods to minimize waste and energy consumption. This aligns with global trends toward sustainable chemical production, a topic gaining traction in search engine queries and scientific discourse.

In summary, rac-(1R,3R)-3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227900-99-2) represents a multifaceted compound with broad applications. Its synthesis, stereochemistry, and biological activity continue to inspire innovation, making it a focal point for researchers navigating the intersections of organic chemistry, pharmacology, and materials science.

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